Bienvenue dans la boutique en ligne BenchChem!

LAS38096

A2B adenosine receptor Binding affinity GPCR pharmacology

LAS38096 is a potent, selective A2B adenosine receptor antagonist (Ki=17nM) with >60-fold selectivity over A1, A2A, and A3 subtypes. This high selectivity minimizes off-target effects in complex biological models, making it an essential tool for immunology, inflammation, and cancer research. Ensure assay specificity with this rigorously validated reference compound.

Molecular Formula C17H12N6O
Molecular Weight 316.32 g/mol
CAS No. 1015481-75-0
Cat. No. B7969998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLAS38096
CAS1015481-75-0
Molecular FormulaC17H12N6O
Molecular Weight316.32 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4
InChIInChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23)
InChIKeyYRPIMMMBNUUYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LAS38096 (CAS 1015481-75-0) as a Selective A2B Adenosine Receptor Antagonist for Research Procurement


LAS38096 (CAS 1015481-75-0) is a potent and selective antagonist of the adenosine A2B receptor, with a reported binding affinity (Ki) of 17 nM [1]. This compound belongs to a novel series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines and was developed to address the need for selective pharmacological tools to dissect A2B receptor function [1]. Its high affinity and selectivity profile distinguish it from earlier, less selective A2B antagonists, making it a valuable tool compound for research into inflammation, immunology, and cancer biology where A2B receptor signaling is implicated [1][2].

Why LAS38096 (1015481-75-0) Cannot Be Substituted with Other A2B Antagonists Without Validation


The A2B adenosine receptor antagonist class encompasses compounds with widely divergent selectivity profiles, binding kinetics, and functional efficacy [1]. While several A2B antagonists are commercially available, their off-target activity at A1, A2A, or A3 receptors can confound experimental interpretation in systems where multiple adenosine receptor subtypes are co-expressed [1]. LAS38096 exhibits a unique combination of nanomolar A2B affinity and >60-fold selectivity over other adenosine receptor subtypes, a profile that is not uniformly replicated across the class [1][2]. Furthermore, differences in chemical scaffold—such as the non-xanthine bipyrimidine core of LAS38096—can translate into distinct physicochemical properties and pharmacokinetic behaviors that directly impact experimental outcomes [1]. Therefore, direct substitution with a seemingly similar 'A2B antagonist' without empirical validation introduces significant risk of data irreproducibility and mechanistic ambiguity.

Quantitative Comparative Evidence for LAS38096 (1015481-75-0) Versus Key A2B Antagonist Comparators


Comparative Binding Affinity (Ki) of LAS38096 vs. Preclinical A2B Antagonist Candidates

LAS38096 exhibits an A2B receptor binding affinity (Ki = 17 nM) that is numerically superior (lower Ki indicates higher affinity) to CVT-6883 (Ki = 22 nM) and comparable to several other advanced A2B antagonists evaluated in parallel [1][2]. While compounds such as OSIP339391 (Ki = 0.5 nM) and MRE-2029-F20 (Ki = 5.5 nM) demonstrate higher absolute affinity, LAS38096 achieves a favorable balance between affinity and selectivity (see separate evidence item) [2]. This positioning makes LAS38096 a well-validated tool for studies where moderate-high affinity combined with robust selectivity is required.

A2B adenosine receptor Binding affinity GPCR pharmacology

Selectivity Profile: LAS38096 vs. Adenosine Receptor Subtypes (A1, A2A, A3)

In a direct head-to-head selectivity panel across all four human adenosine receptor subtypes, LAS38096 demonstrated pronounced selectivity for the A2B receptor [1]. The Ki values for A1, A2A, and A3 receptors were all greater than 1000 nM (A1: >1000 nM; A2A: >2500 nM; A3: >1000 nM), resulting in a selectivity window of >58-fold for A1, >147-fold for A2A, and >58-fold for A3 relative to the A2B Ki of 17 nM [1][2]. This degree of selectivity is a critical differentiator from earlier-generation A2B antagonists that often exhibited significant cross-reactivity with A1 or A2A receptors [2].

Receptor selectivity Off-target activity Adenosine receptor family

Functional Antagonism: LAS38096 Inhibition of NECA-Induced cAMP Accumulation

LAS38096 functionally antagonizes A2B receptor-mediated signaling, as evidenced by its concentration-dependent inhibition of NECA-induced intracellular cAMP accumulation [1]. In cellular assays using recombinant human and mouse A2B receptors, LAS38096 exhibited IC50 values of 321 nM and 349 nM, respectively [1]. While comparative functional data for all A2B antagonists is not uniformly reported, this level of cellular potency is consistent with its binding affinity and confirms its utility as a functional antagonist in vitro [1].

cAMP assay Functional antagonism Cellular pharmacology

Chemotype Differentiation: Non-Xanthine Scaffold vs. Xanthine-Based A2B Antagonists

LAS38096 belongs to a distinct chemical class of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, which are structurally unrelated to the xanthine core shared by many A2B antagonists such as CVT-6883, MRE-2029-F20, and PSB601 [1][2]. While direct head-to-head comparisons of physicochemical or pharmacokinetic properties are not available across all comparators, the non-xanthine scaffold of LAS38096 offers a divergent structure-activity relationship (SAR) that can be leveraged to probe ligand-specific receptor conformations or to overcome limitations associated with xanthine derivatives (e.g., solubility, metabolism) [2].

Chemical scaffold Non-xanthine Structure-activity relationship

Evidence-Backed Research and Industrial Applications for LAS38096 (1015481-75-0)


In Vitro Pharmacological Profiling of A2B Receptor Function in Inflammation Models

Given its high selectivity (>58-fold over A1/A3, >147-fold over A2A) and functional antagonism in cAMP assays (IC50 ~321-349 nM), LAS38096 is optimally suited for dissecting A2B receptor-specific contributions in complex in vitro systems such as primary immune cell cultures (e.g., macrophages, dendritic cells) or co-culture models of the inflammatory microenvironment [1]. The compound's ability to block NECA-induced cAMP elevation confirms its utility in standard biochemical and cellular assays aimed at interrogating A2B-mediated signaling pathways [1].

Tool Compound for Adenosine Receptor Subtype Selectivity Studies

LAS38096's well-characterized selectivity window across all four adenosine receptors makes it an ideal reference antagonist for establishing assay specificity and for use in panels where the relative contribution of A2B versus other subtypes (A1, A2A, A3) must be deconvoluted [1][2]. Its Ki values of >1000 nM (A1), >2500 nM (A2A), and >1000 nM (A3) provide clear, quantitative benchmarks for designing control experiments and for benchmarking novel A2B antagonists in discovery programs [1].

Preclinical Proof-of-Concept Studies in Disease Areas Driven by A2B Signaling

Although in vivo efficacy data for LAS38096 specifically is not extensively reported in the public domain, its favorable preclinical pharmacokinetic profile and potent functional antagonism support its use in exploratory animal models of disease where A2B receptor blockade is hypothesized to be beneficial, including asthma, pulmonary fibrosis, and certain cancers [1][2]. The compound's non-xanthine scaffold further positions it as a valuable alternative to xanthine-based antagonists for programs seeking chemical diversity in their lead series [2].

Biochemical Assay Development and High-Throughput Screening (HTS) Control

The robust and reproducible binding affinity (Ki = 17 nM) and functional activity of LAS38096 qualify it as a reliable positive control for developing and validating A2B receptor binding assays, cAMP accumulation assays, and other high-throughput screening formats [1]. Its well-defined selectivity profile also allows for use as a counter-screen to identify off-target interactions at A1, A2A, or A3 receptors, thereby increasing the stringency and specificity of HTS campaigns targeting the adenosine receptor family [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LAS38096

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.